3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17-10-12(9-15-17)16-14(18)8-7-11-5-3-4-6-13(11)19-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSPPHQKYIMSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the propanamide backbone: This involves the reaction of the intermediate product with a suitable amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reaction.
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide.
Reduction: Formation of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but generally, the compound may modulate the activity of these targets, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Insights :
- The 2-methoxyphenyl group in the target compound likely enhances lipophilicity compared to para-substituted analogs (e.g., 4-cyanophenyl in ), improving blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity: The 2-methoxyphenyl group increases logP compared to polar substituents (e.g., 4-cyano in ), favoring passive diffusion .
- Solubility : Propanamide backbone provides moderate aqueous solubility, enhanced by pyrazole’s hydrogen-bonding capacity .
Biological Activity
3-(2-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly its anticancer, anti-inflammatory, and antimicrobial effects, supported by diverse research findings.
Chemical Structure
The compound can be represented as follows:
It consists of a pyrazole moiety linked to a propanamide group and a methoxyphenyl substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 26.0 | Induction of apoptosis |
| MCF7 | 12.5 | Inhibition of cell proliferation |
| HCT116 | 0.07 | Aurora-A kinase inhibition |
These results indicate that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are pivotal in the inflammatory response.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
This broad-spectrum antimicrobial activity suggests potential applications in treating infections.
Study 1: Anticancer Mechanisms
A study conducted on the A549 lung cancer cell line demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with mitochondrial pathways.
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, supporting its use as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic pathways for 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves coupling a methoxyphenylpropanoyl chloride derivative with 1-methyl-1H-pyrazol-4-amine. Key steps include:
- Acylation: Reacting 3-(2-methoxyphenyl)propanoyl chloride with the pyrazole amine in dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen) at 0–5°C, followed by gradual warming to room temperature .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization: Adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and using triethylamine as a base to neutralize HCl byproducts improves yields (reported 65–78%) .
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Use a combination of:
- Spectroscopy: H and C NMR to confirm methoxy (-OCH), pyrazole ring protons, and amide carbonyl resonance .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 286.12 for CHNO) .
- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between the methoxyphenyl and pyrazole moieties to confirm spatial orientation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer: Initial screening should prioritize:
- Enzyme Inhibition Assays: Test against kinases (e.g., JAK2, EGFR) or proteases using fluorogenic substrates. Use IC determination via dose-response curves .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility Profiling: Shake-flask method in PBS (pH 7.4) to assess bioavailability potential .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like G-protein-coupled receptors (GPCRs). Focus on hydrogen bonding between the amide group and conserved residues (e.g., Asp113 in β-adrenergic receptors) .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to validate binding mode persistence .
- Pharmacophore Mapping: Identify critical features (e.g., methoxy hydrophobicity, pyrazole aromaticity) using tools like Phase .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays: Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to rule out false positives .
- Metabolite Profiling: Use LC-MS/MS to check for in situ degradation products that may interfere with assay results .
- Species-Specific Testing: Compare activity in human vs. murine cell lines to identify translational relevance gaps .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications: Replace the methoxy group with halogen (e.g., Cl) to enhance lipophilicity (logP) and blood-brain barrier penetration .
- Amide Isosteres: Substitute the propanamide linker with sulfonamide or urea groups to improve metabolic stability .
- Pyrazole Substitution: Introduce methyl or trifluoromethyl groups at the pyrazole 3-position to sterically block CYP450-mediated oxidation .
Key Research Gaps and Recommendations
- Metabolic Stability: Investigate hepatic microsome clearance using rat liver S9 fractions .
- In Vivo Efficacy: Prioritize pharmacokinetic studies in rodent models for lead optimization .
- Target Deconvolution: Apply CRISPR-Cas9 screening to identify novel off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
